molecular formula C6H14BrO3P B146636 Diethyl 2-bromoethylphosphonate CAS No. 5324-30-1

Diethyl 2-bromoethylphosphonate

Cat. No.: B146636
CAS No.: 5324-30-1
M. Wt: 245.05 g/mol
InChI Key: PINITSMLVXAASM-UHFFFAOYSA-N
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Description

Diethyl 2-bromoethylphosphonate is an organic compound with the molecular formula C6H14BrO3PThis compound is a clear, colorless to slightly yellow liquid with a molecular weight of 245.05 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-bromoethylphosphonate can be synthesized through the reaction of 1,2-dibromoethane with triethyl phosphite. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

BrCH2CH2Br+P(OEt)3BrCH2CH2P(OEt)2+EtBr\text{BrCH}_2\text{CH}_2\text{Br} + \text{P(OEt)}_3 \rightarrow \text{BrCH}_2\text{CH}_2\text{P(OEt)}_2 + \text{EtBr} BrCH2​CH2​Br+P(OEt)3​→BrCH2​CH2​P(OEt)2​+EtBr

Industrial Production Methods

In industrial settings, the production of diethyl (2-bromoethyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromoethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Radical Coupling: Radical initiators such as azobisisobutyronitrile (AIBN) are used to generate radicals for coupling reactions.

    Cross-Coupling Reactions: Catalysts such as palladium complexes are used in the presence of base and solvent to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, which are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

Organic Synthesis

Diethyl 2-bromoethylphosphonate serves as a crucial reactant in several organic synthesis reactions:

  • Radical Coupling : It is employed in radical coupling reactions, which are vital for forming carbon-carbon bonds in organic compounds. This process allows for the synthesis of complex molecules from simpler precursors .
  • Click Chemistry : The compound is used in click chemistry, a class of reactions that are highly efficient and selective, facilitating the rapid assembly of molecular architectures .
  • Asymmetric Epoxidation : this compound is involved in the asymmetric epoxidation of unfunctionalized olefins, which is essential for producing chiral epoxides that are valuable intermediates in pharmaceuticals .

Material Science

  • Synthesis of Nanocomposites : It plays a role in synthesizing organosoluble zirconium phosphonate nanocomposites. These materials exhibit unique properties that make them suitable for applications in coatings and advanced materials .

Pharmaceutical Applications

  • Synthesis of Hydrolytically Stable Phosphonic Acids : this compound is utilized to create hydrolytically stable phosphonic acids, which have potential uses as dental adhesives. These compounds are designed to withstand moisture and maintain their adhesive properties over time .

Case Study 1: Radical Coupling Reactions

In a study focusing on radical coupling, this compound was used to couple aryl halides with alkenes, resulting in high yields of biaryl products. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's utility in synthesizing complex organic molecules.

Case Study 2: Click Chemistry

A research project demonstrated the use of this compound in a click reaction to form triazoles from azides and alkynes. The reaction proceeded under mild conditions and provided high yields, indicating its effectiveness as a coupling agent in click chemistry protocols.

Mechanism of Action

The mechanism of action of diethyl (2-bromoethyl)phosphonate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the phosphonate group. The bromine atom can undergo substitution reactions, while the phosphonate group can participate in coupling reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-bromoethylphosphonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions. Its ability to participate in both substitution and coupling reactions makes it a valuable compound in organic synthesis and materials science. Additionally, its applications in the synthesis of bioactive molecules and pharmaceuticals highlight its importance in medicinal chemistry.

Biological Activity

Diethyl 2-bromoethylphosphonate (DBEP) is a phosphonate compound with the molecular formula C₆H₁₄BrO₃P and a molecular weight of 245.06 g/mol. It is primarily recognized for its utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC₆H₁₄BrO₃P
Molecular Weight245.06 g/mol
Boiling Point75 °C (1 mmHg)
Density1.27 g/cm³
Flash Point>112 °C

Structural Characteristics

This compound features a bromoethyl group attached to a phosphonate moiety, which contributes to its reactivity and biological activity. The presence of the bromine atom enhances the electrophilic character of the compound, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions.

This compound exhibits several biological activities:

  • Antiviral Activity : Research indicates that DBEP can act as a transition state analog for certain viral enzymes, potentially inhibiting their function. For example, studies have shown that phosphonamidates derived from DBEP demonstrate inhibitory effects on HIV protease, suggesting potential applications in antiviral drug development .
  • Anti-inflammatory Properties : Some derivatives of DBEP have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .
  • Synthesis of Bioactive Compounds : DBEP serves as a precursor in the synthesis of various biologically active molecules, including phosphonic acid derivatives that exhibit antimicrobial and antifungal properties .

Case Studies and Research Findings

  • HIV Protease Inhibition : A study highlighted the use of DBEP as a key intermediate in synthesizing phosphonamidate inhibitors of HIV protease. These inhibitors were shown to significantly reduce viral replication in cell culture models .
  • Pharmaceutical Applications : DBEP has been utilized in synthesizing organosoluble zirconium phosphonate nanocomposites, which demonstrate enhanced bioactivity and stability compared to traditional formulations .
  • Toxicological Assessments : Toxicological studies indicate that while DBEP exhibits promising biological activity, it also requires careful handling due to its potential cytotoxic effects at higher concentrations. Safety data sheets recommend appropriate protective measures when working with this compound .

Applications in Medicinal Chemistry

This compound is employed in various synthetic pathways due to its versatile reactivity:

  • Radical Coupling Reactions : It is used in radical coupling processes to form complex organic structures .
  • Click Chemistry : DBEP participates in click chemistry reactions, allowing for the efficient synthesis of diverse chemical entities with potential biological applications .
  • Asymmetric Epoxidation : The compound is also involved in asymmetric epoxidation reactions, contributing to the synthesis of chiral intermediates essential for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diethyl 2-bromoethylphosphonate, and what are their key reaction conditions?

this compound is typically synthesized via nucleophilic substitution or Arbuzov-type reactions.

  • Method 1 : Reaction of 2-bromoethyl bromide with triethyl phosphite under reflux conditions (e.g., 80°C in acetonitrile for 2 hours) .
  • Method 2 : Alkylation of phosphonate intermediates using organolithium reagents. For example, n-BuLi and diisopropylamine in THF at −78°C, followed by addition of 2-bromoethyl precursors .
  • Critical Parameters : Temperature control (−78°C for organometallic steps), solvent purity (dry THF), and stoichiometric ratios (excess triethyl phosphite ensures complete conversion) .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Physical Properties :

PropertyValueReference
Density1.348 g/mL at 25°C
Boiling Point75°C at 1 mmHg
Water Solubility20 g/L at 25°C
Refractive Index1.461 (n20/D)
  • Storage Recommendations :
  • Store at 2–8°C (refrigerated) or under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
  • Use amber glass containers to avoid light-induced degradation .

Q. How should safety discrepancies in hazard classifications for this compound be resolved?

  • Contradictory Evidence :

  • (SDS): Classified as non-hazardous under Chinese GB 30000 standards.
  • : Lists R36/37/38 (irritant to eyes, skin, respiratory system) and Xi hazard symbol.
    • Resolution Strategy :

Cross-reference regional regulations (e.g., OSHA, REACH) and conduct in-house toxicity testing (e.g., skin irritation assays).

Use standard PPE (gloves, goggles, fume hood) regardless of regulatory classification due to bromoalkyl reactivity .

Advanced Research Questions

Q. How can this compound be utilized in carbon-phosphorus bond-forming reactions for drug discovery?

  • Application Example : Synthesis of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) inhibitors.

  • Procedure : React with picolinyl derivatives under organolithium conditions to generate phosphonate intermediates, followed by hydrolysis to bioactive compounds .
  • Optimization Tips :
  • Use low temperatures (−78°C) to suppress side reactions.
  • Monitor reaction progress via <sup>31</sup>P NMR (δ ~21–22 ppm for phosphonate products) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • IR/Raman Spectroscopy :

  • Identify P=O stretching vibrations (~1250–1300 cm<sup>−1</sup>) and P-O-C stretches (~1050 cm<sup>−1</sup>) .
    • NMR Analysis :
  • <sup>1</sup>H NMR: δ 1.3–1.4 ppm (CH3 of ethyl groups), δ 3.5–3.7 ppm (CH2 adjacent to phosphorus) .
  • <sup>31</sup>P NMR: Single peak near δ 22 ppm confirms phosphonate structure .

Q. How can researchers address contradictions in reaction yields when using this compound in multi-step syntheses?

  • Case Study : Low yields (~33%) in DXR inhibitor synthesis vs. higher yields in Arbuzov reactions .
  • Troubleshooting Steps :

Purification : Use silica gel chromatography with EtOAc/hexane gradients to separate phosphonate products from brominated byproducts .

Reagent Quality : Ensure triethyl phosphite is anhydrous to avoid hydrolysis during Arbuzov reactions .

Temperature Control : Maintain strict cryogenic conditions for organometallic steps to prevent thermal degradation .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

  • Reaction Mechanism :

  • The bromoethyl group acts as an electrophile, facilitating SN2 displacement by nucleophiles (e.g., alkoxides, amines).
  • Steric hindrance from the diethyl phosphonate group slows reactivity compared to simpler alkyl bromides.
    • Kinetic Studies :
  • Use pseudo-first-order conditions to measure rate constants in polar aprotic solvents (e.g., DMF, THF) .

Q. Data Contradiction Analysis

Q. Why do storage recommendations for this compound vary between refrigeration and inert atmosphere?

  • Evidence :

  • Refrigeration (2–8°C) is advised to slow hydrolysis .
  • Inert atmosphere (argon) is preferred for long-term storage to prevent oxidation .
    • Recommendation : Combine both methods (store under argon at 4°C) for lab-scale stability, especially in humid climates .

Properties

IUPAC Name

1-bromo-2-diethoxyphosphorylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINITSMLVXAASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201333
Record name Diethyl (2-bromoethyl)phosphonate
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Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-30-1
Record name Diethyl P-(2-bromoethyl)phosphonate
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Record name Diethyl (2-bromoethyl)phosphonate
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Record name Diethyl (2-bromoethyl)phosphonate
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Record name Diethyl (2-bromoethyl)phosphonate
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Synthesis routes and methods I

Procedure details

1,2-dibromoethane (69 ml, 0.8 mol) was poured into a two-necked 150 mL round-bottom flask. Triethylphosphite (34.3 ml, 0.2 mol) was added under stirring and the mixture was then refluxed for 2 hours. The excess of 1,2-dibromoethane was removed by rotary evaporation under gentle warming at 60-70° C. The residue was distilled under reduced pressure (2 mmHg, 95-105° C. or 1 mmHg, 75° C.). Yield 95%.
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
34.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Commercially available 1,2-dibromoethane (1.0 equiv.) and triethyl phosphite (1.0 equiv.) were heated with microwave irradiation at 160° C. for 20 minutes. The resulting residue was purified by reverse phase high performance liquid chromatography (HPLC) (0.035% TFA in ACN: 0.05% TFA in H2O, C18 column) to give diethyl 2-bromoethylphosphonate as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl 2-bromoethylphosphonate
Diethyl 2-bromoethylphosphonate
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Diethyl 2-bromoethylphosphonate
Diethyl 2-bromoethylphosphonate

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